molecular formula C30H46O2Si2 B14231906 1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} CAS No. 630402-73-2

1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}

Cat. No.: B14231906
CAS No.: 630402-73-2
M. Wt: 494.9 g/mol
InChI Key: UUSMRUIJUNNAGV-UHFFFAOYSA-N
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Description

1,1’-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} is a complex organic compound characterized by its unique structure, which includes a phenylene group and tri(propan-2-yl)silyl groups attached to prop-2-yn-1-one moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} typically involves the reaction of 1,4-dibromobenzene with tri(propan-2-yl)silylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne groups to alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Substitution: Functionalized derivatives with various substituents on the phenylene ring.

Scientific Research Applications

1,1’-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} has several scientific research applications:

    Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: Serves as a building block for the construction of complex organic molecules.

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} involves its interaction with specific molecular targets and pathways. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole linkages. Additionally, the phenylene and silyl groups can interact with various biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,4-Phenylene)bis(prop-2-yn-1-one): Lacks the tri(propan-2-yl)silyl groups, resulting in different reactivity and applications.

    1,1’-(1,4-Phenylene)bis(3-trimethylsilylprop-2-yn-1-one): Contains trimethylsilyl groups instead of tri(propan-2-yl)silyl groups, leading to variations in steric and electronic properties.

Uniqueness

1,1’-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} is unique due to the presence of tri(propan-2-yl)silyl groups, which impart distinct steric and electronic characteristics. These features enhance its utility in specific applications, such as materials science and organic synthesis, where precise control over molecular interactions is crucial.

Properties

CAS No.

630402-73-2

Molecular Formula

C30H46O2Si2

Molecular Weight

494.9 g/mol

IUPAC Name

3-tri(propan-2-yl)silyl-1-[4-[3-tri(propan-2-yl)silylprop-2-ynoyl]phenyl]prop-2-yn-1-one

InChI

InChI=1S/C30H46O2Si2/c1-21(2)33(22(3)4,23(5)6)19-17-29(31)27-13-15-28(16-14-27)30(32)18-20-34(24(7)8,25(9)10)26(11)12/h13-16,21-26H,1-12H3

InChI Key

UUSMRUIJUNNAGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC(=O)C1=CC=C(C=C1)C(=O)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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